tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

Kinase inhibitor design Combinatorial chemistry Scaffold decoration

tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate (CAS 1244772‑00‑6) is a Boc‑protected, N2‑methyl‑substituted 3‑amino‑tetrahydropyrrolo[3,4‑c]pyrazole building block (MF: C₁₁H₁₈N₄O₂; MW: 238.29 g/mol). This scaffold belongs to the 1,4,5,6‑tetrahydropyrrolo[3,4‑c]pyrazole family, a privileged ATP‑mimetic kinase‑hinge‑binding chemotype validated across Aurora kinase, CDK2, PKC, and GSK3β inhibitor programs.

Molecular Formula C11H18N4O2
Molecular Weight 238.29 g/mol
Cat. No. B13550506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
Molecular FormulaC11H18N4O2
Molecular Weight238.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(N(N=C2C1)C)N
InChIInChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-5-7-8(6-15)13-14(4)9(7)12/h5-6,12H2,1-4H3
InChIKeyODIVUTYLRSRFNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate: Structural Baseline and Comparator Landscape


tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate (CAS 1244772‑00‑6) is a Boc‑protected, N2‑methyl‑substituted 3‑amino‑tetrahydropyrrolo[3,4‑c]pyrazole building block (MF: C₁₁H₁₈N₄O₂; MW: 238.29 g/mol) [1]. This scaffold belongs to the 1,4,5,6‑tetrahydropyrrolo[3,4‑c]pyrazole family, a privileged ATP‑mimetic kinase‑hinge‑binding chemotype validated across Aurora kinase, CDK2, PKC, and GSK3β inhibitor programs [2][3]. Three critical diversity points (N2, N5, and C3‑amino acylations) enable systematic SAR exploration, but the substitution pattern at N2 is a decisive determinant of kinome selectivity and synthetic handle availability [3][4].

Why Generic Substitution Fails for tert‑Butyl 3‑amino‑2‑methyl‑4,6‑dihydropyrrolo[3,4‑c]pyrazole‑5(2H)‑carboxylate


Pyrrolo[3,4‑c]pyrazole building blocks are not interchangeable – the N2‑methyl group, the N5‑Boc protecting group, and the C3‑amino handle form an interdependent orthogonal protection strategy that dictates both the sequence and the regiochemical outcome of downstream derivatizations. Swapping the target compound for the N1‑unsubstituted analog (CAS 398491‑59‑3) eliminates the N2‑methyl vector that directs diversity elements toward the kinase solvent‑exposed region [1][2]. Replacing the Boc group with a Cbz group (CAS 1420857‑38‑0) alters deprotection conditions (hydrogenolysis vs. mild acid) and can be incompatible with reduction‑sensitive functionalities in multi‑step kinase inhibitor syntheses . Omitting the 3‑amino group altogether (e.g., CAS 951127‑35‑8) removes the essential hinge‑binding pharmacophore, rendering the building block unsuitable for ATP‑competitive kinase inhibitor design [1][3].

Quantitative Differentiation Evidence: tert‑Butyl 3‑amino‑2‑methyl‑4,6‑dihydropyrrolo[3,4‑c]pyrazole‑5(2H)‑carboxylate vs. Closest Analogs


N2‑Methyl Substitution Confers a Distinct Diversity Vector Absent in N1‑Unsubstituted Analog 398491‑59‑3

The N2‑methyl group on the target compound provides a unique third diversity point at the pyrazole N2 position. In the validated 3‑amino‑pyrrolo[3,4‑c]pyrazole scaffold, the three diversity elements (N2, N5, C3‑NH₂) are directed toward distinct kinase ATP‑pocket sub‑regions, and X‑ray crystallography confirms that the N2 substituent projects toward the solvent‑exposed region [1]. The N1‑unsubstituted analog (CAS 398491‑59‑3, C₁₀H₁₆N₄O₂, MW 224.26) lacks an alkyl group at the pyrazole N1/N2 position, removing one diversity vector and limiting combinatorial library design to two‑point variation [1][2].

Kinase inhibitor design Combinatorial chemistry Scaffold decoration

Topological Polar Surface Area (TPSA) and Hydrogen‑Bonding Capacity Differentiate the Target from the N1‑Unsubstituted Analog

The computed TPSA of the target compound is 73.4 Ų versus 58.2 Ų for the N1‑unsubstituted analog (CAS 398491‑59‑3 / 657428‑42‑7) [1]. The target compound possesses 4 hydrogen‑bond acceptors and 1 hydrogen‑bond donor, compared to 3 acceptors and 1 donor for the N1‑unsubstituted analog [1]. The higher TPSA, driven by the additional nitrogen atom in the N2‑methylpyrazole substructure, predicts moderately reduced passive membrane permeability but improved aqueous solubility – a trade‑off that can be advantageous for optimizing oral bioavailability of the final kinase inhibitor [2]. The target compound also has a higher molecular complexity index (315 vs. 262), reflecting its greater structural elaboration for fragment‑to‑lead campaigns [1].

Physicochemical properties Drug‑likeness Permeability prediction

Boc Protection Enables Mild Acidolytic Deprotection, Orthogonal to Cbz‑Protected Analog 1420857‑38‑0

The N5‑Boc group on the target compound is cleavable under mild acidic conditions (TFA/DCM or HCl/dioxane) that are compatible with acid‑sensitive substrates commonly encountered in kinase inhibitor synthesis, including allyl, silyl ether, and acetal protecting groups [1]. The Cbz‑protected benzyl analog (CAS 1420857‑38‑0, C₁₄H₁₆N₄O₂, MW 272.30) requires hydrogenolysis (H₂, Pd/C) for deprotection, which is incompatible with alkenes, alkynes, aryl halides, and nitro groups frequently present in late‑stage kinase inhibitor intermediates [2]. The Boc strategy is also directly compatible with the solid‑phase combinatorial synthesis protocol validated for the 3‑amino‑pyrrolo[3,4‑c]pyrazole scaffold, where the urea‑linked resin anchor is cleaved simultaneously with Boc removal under TFA conditions [1].

Protecting group strategy Orthogonal synthesis Solid‑phase chemistry

3‑Amino Group Retention Distinguishes the Target from 3‑Methyl Analog 951127‑35‑8, Preserving Hinge‑Binding Pharmacophore

The C3‑amino group in the target compound preserves the NH–N=C–NH₂ hydrogen‑bonding motif that is the defining pharmacophore of the 3‑amino‑pyrrolo[3,4‑c]pyrazole kinase inhibitor class [1]. X‑ray crystallography demonstrates that this motif forms two hydrogen bonds with the kinase hinge region (donor from NH₂ to backbone carbonyl, acceptor from pyrazole N to backbone NH) [1]. The 3‑methyl analog (CAS 951127‑35‑8, C₁₁H₁₇N₃O₂, MW 223.27) replaces the amino group with a methyl group, eliminating both hinge hydrogen bonds. Library compounds built on the 3‑amino scaffold achieved Aurora A IC₅₀ values as low as 0.027 μM and cellular antiproliferative IC₅₀ values of 0.05–0.5 μM across multiple tumor cell lines [2]. The 3‑methyl analog lacks this pharmacophore and is structurally analogous to DPP‑4 inhibitor intermediates (e.g., Omarigliptin precursors) rather than kinase inhibitors .

Kinase hinge binder Pharmacophore integrity ATP‑competitive inhibitor

Commercially Available at Defined Purity (95%) Enabling Reproducible SAR vs. Custom‑Synthesis‑Only Analogs

The target compound is stocked by Enamine at 95% purity with pricing of $1,500/g and $2,940/2.5 g, as listed on Kuujia [1]. In contrast, several close analogs – including the benzyl carbamate (CAS 1420857‑38‑0), the N2‑unsubstituted Boc analog (CAS 398491‑59‑3), and the spiro‑cyclopropane analog (CAS 946497‑95‑6) – are primarily available through custom synthesis or from fewer stocking vendors, increasing lead time and lot‑to‑lot variability . Defined purity and consistent commercial availability reduce the risk of irreproducible SAR due to trace impurities that are known to confound biochemical assay results in kinase inhibitor screening [2]. The target compound's InChI Key (ODIVUTYLRSRFNL‑UHFFFAOYSA‑N) and canonical SMILES are publicly registered, enabling unambiguous identity verification across supply chains [1].

Chemical procurement Reproducibility Lead optimization

Optimal Application Scenarios for tert‑Butyl 3‑amino‑2‑methyl‑4,6‑dihydropyrrolo[3,4‑c]pyrazole‑5(2H)‑carboxylate


Solid‑Phase Combinatorial Library Synthesis of ATP‑Competitive Kinase Inhibitors

The Boc‑protected N5 position and the free C3‑amino group enable direct loading onto a solid support via a urea linker, exactly as described in the foundational Cancer Research (2004) protocol [1]. The N2‑methyl group provides the third diversity point for systematic exploration of kinase solvent‑channel interactions. After on‑resin sequential derivatization at C3‑NH₂ (acylation/sulfonylation) and N2 (alkylation), global TFA cleavage simultaneously releases the compound from the resin and removes the Boc group, yielding the free N5‑amine for subsequent solution‑phase elaboration. This application is directly validated by the Aurora inhibitor library that produced compounds with Aur‑A IC₅₀ = 0.027 μM [2].

Fragment‑Based Lead Generation Targeting PKC and GSK3β Kinase Families

The 3‑amino‑pyrrolo[3,4‑c]pyrazole scaffold has demonstrated potent inhibition across multiple PKC isoforms (PKCα IC₅₀ = 2.4 nM, PKCβII IC₅₀ = 6.9 nM for optimized analog PF‑04577806) and GSK3β [1][2]. The target compound serves as the Boc‑protected fragment for fragment‑growing or fragment‑linking campaigns, where the N2‑methyl and N5‑Boc handles allow systematic elaboration without premature deprotection. The oral efficacy of PF‑04577806 in a streptozotocin‑induced diabetic rat model (retinal vascular leakage amelioration) demonstrates the translational potential of compounds built from this building block [1].

Kinase Selectivity Profiling via Parallel Synthesis of Focused Libraries

The three orthogonal reactive handles (C3‑NH₂ for amide/sulfonamide formation, N2‑methyl as a fixed substituent, N5‑Boc for late‑stage diversification) enable parallel synthesis of 50–200 compound libraries for kinome‑wide selectivity profiling [1]. The defined N2‑methyl group constrains one diversity vector while allowing full exploration of the other two, reducing the combinatorial explosion while maintaining high informational content in SAR tables. This approach directly mirrors the strategy used to identify selective Aurora inhibitors with >100‑fold selectivity over other kinases [2].

Intermediate for Bifunctional Degraders (PROTACs) Utilizing the Pyrrolo[3,4‑c]pyrazole Kinase Ligand

The N5‑Boc group can be selectively deprotected to reveal a secondary amine that serves as the exit vector for PEG‑linker attachment in PROTAC (Proteolysis‑Targeting Chimera) design [1]. The 3‑amino‑pyrrolo[3,4‑c]pyrazole core provides a compact, ATP‑competitive kinase ligand with well‑characterized binding modes confirmed by X‑ray crystallography, making it suitable as the warhead in targeted protein degradation applications. The N2‑methyl substituent occupies the solvent‑exposed region, which is the preferred attachment point for minimal perturbation of the kinase binding affinity [1][2].

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